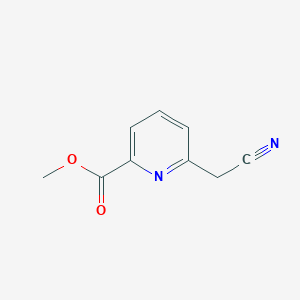
3-Amino-4-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and an aldehyde group at the 2-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-Amino-4-methylpyridine with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as hydrogenation, chlorination, and subsequent formylation under specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-Amino-4-methylpyridine-2-carboxylic acid
Reduction: 3-Amino-4-methylpyridine-2-methanol
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups can form Schiff bases with various biomolecules, potentially altering their function. This interaction can affect enzymatic activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methylpyridine-2-carbaldehyde: Lacks the amino group, affecting its ability to form Schiff bases and other derivatives.
2-Amino-4-methylpyridine: The position of the amino group is different, leading to variations in reactivity and applications.
Uniqueness
3-Amino-4-methylpyridine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-amino-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,8H2,1H3 |
InChI-Schlüssel |
ZJHGZIDLWBFRKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)

![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)



![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
